N-cyclobutyl-5-methylpyridin-2-amine
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Overview
Description
N-cyclobutyl-5-methylpyridin-2-amine is a chemical compound with the molecular formula C10H14N2 It is a derivative of pyridine, characterized by the presence of a cyclobutyl group and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-5-methylpyridin-2-amine typically involves the reaction of 5-methylpyridin-2-amine with cyclobutyl halides under basic conditions. A common method includes the use of cyclobutyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-5-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the pyridine ring to a piperidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-cyclobutyl-5-methylpiperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclobutyl-5-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclobutyl-5-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl and methyl groups may enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subject to ongoing research, with studies focusing on its potential effects on cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-cyclobutyl-5-methylpyridin-2-amine N-oxide
- N-cyclobutyl-5-methylpiperidine
- N5,N5-dimethylpyridine-2,5-diamine
Uniqueness
This compound is unique due to the presence of both a cyclobutyl group and a methyl group on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
Molecular Formula |
C10H14N2 |
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Molecular Weight |
162.23 g/mol |
IUPAC Name |
N-cyclobutyl-5-methylpyridin-2-amine |
InChI |
InChI=1S/C10H14N2/c1-8-5-6-10(11-7-8)12-9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,11,12) |
InChI Key |
BCUYAYCBYZONTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC2CCC2 |
Origin of Product |
United States |
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